Sulfurous acid, 2-chloroallyl 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is a chemical compound with the molecular formula C_5H_8Cl_2O_3S. It is an ester derived from sulfurous acid and is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, 2-chloroallyl 2-chloroethyl ester typically involves the esterification of sulfurous acid with 2-chloroallyl alcohol and 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as hydroxide ions in aqueous or organic solvents.
Major Products Formed
Hydrolysis: Sulfurous acid, 2-chloroallyl alcohol, and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Wirkmechanismus
The mechanism of action of sulfurous acid, 2-chloroallyl 2-chloroethyl ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms in the compound can be readily substituted, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfurous acid, 2-chloroethyl 2-[4-(1,1-dimethylethyl)phenoxy]-1-methylethyl ester
- Sulfurous acid, 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl ester
Uniqueness
Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is unique due to its specific ester structure and the presence of two chlorine atoms, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it valuable in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
74039-50-2 |
---|---|
Molekularformel |
C5H8Cl2O3S |
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
2-chloroethyl 2-chloroprop-2-enyl sulfite |
InChI |
InChI=1S/C5H8Cl2O3S/c1-5(7)4-10-11(8)9-3-2-6/h1-4H2 |
InChI-Schlüssel |
YIEGUWJPXJLLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COS(=O)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.